molecular formula C26H30O8 B1250179 Mallotophilippen B

Mallotophilippen B

Cat. No.: B1250179
M. Wt: 470.5 g/mol
InChI Key: QDQSOVCXTNDOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry and Drug Discovery

Natural product chemistry is a field dedicated to the study of chemical compounds derived from living organisms. speciation.net These natural substances, sourced from plants, animals, and microbes, have historically been a cornerstone of drug discovery, providing a rich diversity of chemical structures with a wide array of biological activities. speciation.netmdpi.com The investigation of these compounds involves their isolation, structure elucidation, and synthesis, with the ultimate goal of identifying new therapeutic agents. speciation.netrsc.orgnih.govmdpi.comrsc.org Plants, in particular, serve as vast reservoirs of bioactive compounds, many of which remain untapped potential for pharmaceutical development. mdpi.com The exploration of medicinal plants, guided by traditional use and modern scientific techniques, continues to yield promising lead compounds for treating human diseases. researchgate.net

Occurrence and Botanical Source: Mallotus philippensis (Euphorbiaceae)

Mallotophilippen B is a natural chemical compound isolated from Mallotus philippensis (Lam.) Müll.Arg., a plant belonging to the Euphorbiaceae family. nih.govcapes.gov.br Commonly known as the Kamala tree or Red Kamala, this large, woody, multifunctional medicinal tree is found in tropical and subtropical regions, with a native range extending from the Himalayas to South China, India, Sri Lanka, and Malaysia. biochemjournal.comcrsubscription.com this compound, along with its structural analog Mallotophilippen A, is specifically found in the glandular hairs of the tree's fruit capsules. nih.govcapes.gov.brresearchgate.net The reddish powder from these glands, known as "Kamala," is a rich source of the plant's characteristic phloroglucinol (B13840) derivatives. researchgate.netbiochemjournal.com

Historical Context of Research on Mallotus philippensis Constituents

The medicinal use of Mallotus philippensis has a long history in traditional systems of medicine, including Ayurveda and Yunani, where it was utilized for conditions like parasitic infections and skin disorders. researchgate.netsid.ir Modern scientific research on the plant's constituents has progressed significantly over the past few decades, leading to the isolation and characterization of over 50 phytochemicals. researchgate.netsid.ir Early research focused on prominent compounds like rottlerin (B1679580) (also known as mallotoxin), a potent phloroglucinol derivative. biochemjournal.comcrsubscription.com Subsequent investigations have uncovered a wide variety of other chemical classes, including flavonoids, tannins, chalcones, triterpenoids, and cardenolides. biochemjournal.comcrsubscription.comsid.ir This extensive phytochemical profile is responsible for the plant's diverse, scientifically validated pharmacological activities. crsubscription.comsid.ir

Overview of this compound as a Promising Research Target

This compound is a phloroglucinol derivative that has emerged as a compound of significant research interest. nih.govebi.ac.uk It is structurally defined as 1-[6-(3-Acetyl-2,4,6-trihydroxy-5-methyl-benzyl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-8-yl]-2-methyl-butan-1-one. nih.govcapes.gov.brebi.ac.uk Research has identified several notable biological activities for this compound. It has demonstrated anti-inflammatory and anti-allergic properties by inhibiting the production of nitric oxide (NO) and the expression of the inducible nitric oxide synthase (iNOS) gene in macrophage-like cells. nih.govcapes.gov.br Furthermore, it has been shown to inhibit histamine (B1213489) release from mast cells. nih.govcapes.gov.brebi.ac.uk Studies have also revealed its role as a non-competitive inhibitor of the enzyme tyrosinase, suggesting potential applications in addressing skin pigmentation. researchgate.netsid.ir These findings highlight this compound as a valuable natural product for further investigation in drug development.

Detailed Research Findings

This compound is classified as a chromenol, a type of phenol. ebi.ac.uk Its complex structure features a 2H-chromene-5,7-diol core substituted with several functional groups: geminal methyl groups at position 2, a 2-methylbutanoyl group at position 8, and a 3-acetyl-2,4,6-trihydroxy-5-methylbenzyl group at position 6. ebi.ac.uk

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C26H30O8
Average Mass 470.51160 Da
Monoisotopic Mass 470.19407 Da
ChEBI ID CHEBI:66656 ebi.ac.uk

| Chemical Structure | A chromenol that is 2H-chromene-5,7-diol substituted by geminal methyl groups at position 2, a 2-methylbutanoyl group at position 8 and a 3-acetyl-2,4,6-trihydroxy-5-methylbenzyl group at position 6. ebi.ac.uk |

Initial research on this compound, along with the co-isolated Mallotophilippen A, identified its anti-allergic and anti-inflammatory potential. nih.govcapes.gov.br In a key study, both compounds were shown to inhibit nitric oxide (NO) production in a murine macrophage-like cell line (RAW 264.7) that was stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma). nih.govcapes.gov.br This inhibition of NO is a significant indicator of anti-inflammatory action. nih.gov The study also found that this compound inhibited the expression of the inducible nitric oxide synthase (iNOS) gene, which is responsible for producing large amounts of NO during inflammation. nih.govcapes.gov.br

Further investigation into its mechanism of action revealed that this compound also inhibits the release of histamine from rat peritoneal mast cells that were induced by Compound 48/80. nih.govcapes.gov.br This activity classifies it as a histamine antagonist, meaning it blocks the action of histamine, a key mediator in allergic reactions. ebi.ac.uk

More recent studies have explored its effect on the enzyme tyrosinase. This compound was found to be a non-competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.netsid.ir This inhibitory action on tyrosinase suggests its potential as a skin-lightening or depigmenting agent. researchgate.netsid.ir

Table 2: Investigated Biological Activities of this compound

Activity Finding Reference
Anti-inflammatory Inhibits nitric oxide (NO) production and inducible NO synthase (iNOS) gene expression in activated macrophage-like cells. nih.govcapes.gov.br nih.govcapes.gov.br
Anti-allergic Inhibits histamine release from mast cells. nih.govcapes.gov.br nih.govcapes.gov.br

| Enzyme Inhibition | Acts as a non-competitive inhibitor of tyrosinase. researchgate.netsid.ir | researchgate.netsid.ir |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-2-methylbutan-1-one

InChI

InChI=1S/C26H30O8/c1-7-11(2)19(28)18-24(33)16(22(31)14-8-9-26(5,6)34-25(14)18)10-15-20(29)12(3)21(30)17(13(4)27)23(15)32/h8-9,11,29-33H,7,10H2,1-6H3

InChI Key

QDQSOVCXTNDOAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C)O)C(=O)C)O)O)C=CC(O2)(C)C

Synonyms

1-(6-(3-Acetyl-2,4,6-trihydroxy-5-methyl-benzyl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-8-yl)-2-methyl-butan-1-one
mallotophilippen B

Origin of Product

United States

Isolation, Extraction, and Advanced Characterization Methodologies

Extraction Techniques for Mallotus philippensis Phytochemicals

The initial and most critical step in isolating Mallotophilippen B is the efficient extraction of phytochemicals from the plant matrix, typically the fruits or bark. The choice of extraction technique significantly influences the yield and purity of the target compounds.

Conventional solvent-based extraction remains a cornerstone for obtaining phytochemicals from Mallotus philippensis. The effectiveness of this method is highly dependent on the optimization of several key parameters. Solvents such as methanol, ethanol, dichloromethane (B109758), ethyl acetate, petroleum ether, and chloroform (B151607) have been successfully used. mdpi.comresearchgate.net Maceration and Soxhlet extraction are common techniques employed. mdpi.comresearchgate.net

Research has focused on optimizing these solvent-based methods to maximize the recovery of specific compounds. One study on the extraction of natural dye from M. philippinensis fruits, which contains compounds structurally related to this compound, identified optimal conditions for maximizing yield. The study systematically varied the material-to-liquor ratio (MLR), the alkalinity of the extraction solvent, and the duration of the extraction. The highest yield was achieved with an MLR of 8.5 g/100 mL, a sodium carbonate concentration of 0.3 g/100 mL, and an extraction time of 70 minutes. This optimization resulted in a significantly higher dye recovery of 12.8%.

Table 1: Optimized Parameters for Solvent-Based Extraction

Parameter Optimal Value
Material to Liquor Ratio (MLR) 8.5 g/100 mL
Alkali Content (Sodium Carbonate) 0.3 g/100 mL

This interactive table summarizes the optimized conditions for solvent-based extraction of phytochemicals from Mallotus philippensis fruits.

The choice of solvent is also critical. Sequential Soxhlet extraction using solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, ethanol) allows for the separation of compounds into different fractions based on their solubility. researchgate.net For instance, studies have shown that dichloromethane and absolute ethanolic extracts of M. philippensis fruit exhibit significant biological activities, indicating successful extraction of bioactive compounds. mdpi.com Methanol has also been effectively used for extracting phenolic compounds from the bark. agriculturejournals.cz

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, researchers are exploring advanced extraction technologies.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing the release of phytochemicals into the solvent. tci-thaijo.org UAE has been successfully applied to extract polysaccharides from Mallotus oblongifolius, a related species. The optimal conditions were determined to be an ultrasonic power of 200 W, a liquid-to-solid ratio of 25:1 (mL:g), an extraction temperature of 75°C, and a duration of 45 minutes, resulting in a high yield. mdpi.com This demonstrates the potential of UAE as a rapid and efficient method for extracting compounds from the Mallotus genus.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents. ncsu.edusciopen.com This method significantly reduces extraction time and solvent usage compared to conventional techniques. ncsu.edu While specific studies on MAE for this compound are limited, its proven efficiency in extracting phenolic compounds from various plant matrices suggests it is a highly promising technology for this purpose. ncsu.edu

Ionic Liquid-Loaded Polysulfone Microcapsules: A novel approach involves the use of ionic liquid-loaded polysulfone microcapsules to enrich target constituents from crude extracts of M. philippensis. mdpi.comresearchgate.net This technique represents an advanced application of liquid-liquid extraction, offering high selectivity for specific classes of compounds like alkaloids, flavonoids, and tannins. researchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By manipulating temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds. SFE is considered a green technology as it avoids the use of organic solvents and is particularly suitable for heat-sensitive molecules. nih.gov Its application could offer a highly selective method for isolating this compound.

Chromatographic Purification Strategies for this compound

Following crude extraction, a series of chromatographic techniques are required to isolate this compound from the complex mixture of other phytochemicals.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of phenolic compounds from M. philippensis extracts. Developing an effective HPLC method is crucial for achieving the high resolution needed to separate structurally similar molecules.

Method development typically involves optimizing the stationary phase (the column), the mobile phase composition, and the detector settings. For compounds like this compound, a reversed-phase column, such as a C18 column, is commonly used. agriculturejournals.cz The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as formic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). agriculturejournals.cz A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often necessary to separate a wide range of compounds with different polarities present in the crude extract.

In one analysis of phenolic fractions from M. philippensis bark, a LiChrospher 100 RP-18 column was used, and the HPLC chromatogram revealed multiple dominant peaks, indicating the complexity of the extract. agriculturejournals.cz Another study identified a major phenolic compound in fruit extracts with a retention time of 41.35 minutes, while the main peak in bark extract appeared at 12.45 minutes, highlighting the difference in chemical profiles between plant parts. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for much higher resolution, greater sensitivity, and significantly faster analysis times.

A UPLC-PDA-ESI-MS method has been specifically developed for the chemical fingerprinting of Mallotus philippensis. This method achieved excellent separation of numerous phytochemicals within a very short run time of 4.5 minutes. The optimization of this method involved testing various mobile phases, flow rates, and column temperatures. The final, optimized conditions provided a rapid and reliable way to identify key compounds in the extract.

Table 2: Optimized UPLC Parameters for Mallotus philippensis Fingerprinting

Parameter Specification
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase Gradient elution with 0.1% (v/v) formic acid in water and acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 25°C

| Total Run Time | 4.5 minutes |

This interactive table details the optimized UPLC conditions used for the characteristic fingerprint analysis of Mallotus philippensis extract.

This UPLC fingerprint identified 7 characteristic peaks, demonstrating the power of this technique for quality control and the detailed analysis of complex plant extracts, which is a crucial step before targeting a specific compound like this compound for purification.

While analytical HPLC and UPLC are used for identification and quantification, preparative chromatography is employed to isolate larger quantities of a specific compound for further research. The goal of preparative HPLC is to maximize both the purity and the yield of the target molecule.

The transition from an analytical to a preparative method involves scaling up the process. This typically requires using a larger column with the same stationary phase chemistry, increasing the flow rate, and injecting a much larger sample volume. The principles of separation remain the same, but the focus shifts from achieving the highest resolution to maximizing throughput and recovery.

For isolating phloroglucinol (B13840) derivatives, a class to which this compound belongs, techniques like High-Speed Countercurrent Chromatography (HSCCC) have been used effectively. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption and loss of the sample. In one study, HSCCC was used as an initial purification step to separate flavonoids from phloroglucinol derivatives, which were then further purified by preparative HPLC. This multi-step approach is often necessary to achieve the high purity required for structural elucidation and biological testing. Optimizing the solvent system and flow rate are key to successfully isolating compounds with high purity and yield using these preparative techniques.

Advanced Spectroscopic and Spectrometric Elucidation of this compound

The definitive structure of this compound was established through a combination of one- and two-dimensional NMR spectroscopy, which provided insights into the proton and carbon framework, and high-resolution mass spectrometry, which confirmed its elemental composition.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The structural elucidation of this compound heavily relied on a series of NMR experiments. The ¹H and ¹³C NMR spectra revealed the chemical environment of each proton and carbon atom in the molecule, while 2D NMR experiments such as COSY, HSQC, and HMBC established the connectivity between these atoms.

The ¹H-NMR spectrum of this compound displayed characteristic signals for aromatic protons, methyl groups, and methylene (B1212753) protons. Similarly, the ¹³C-NMR spectrum showed resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. The precise chemical shifts and coupling constants from these 1D experiments provided the initial clues to the molecular fragments present in the structure.

Two-dimensional NMR spectroscopy was instrumental in assembling these fragments. Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks, allowing for the identification of adjacent protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton signal with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum was crucial in identifying long-range correlations between protons and carbons (typically over two to three bonds), which enabled the connection of the various spin systems and the final assembly of the complete molecular structure of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδH (ppm, mult., J in Hz)δC (ppm)
2-150.8
37.12 (d, 8.6)114.9
4-161.5
5-96.2
6-155.4
7-101.8
8-154.2
96.42 (d, 10.1)127.1
105.42 (d, 10.1)115.5
1'-104.5
2'-160.7
3'-108.0
4'-162.9
5'-101.1
6'-158.0
1''3.82 (s)45.9
2''3.65 (m)42.6
3''1.55 (m)26.5
4''0.85 (t, 7.4)11.6
5''1.15 (d, 6.8)16.2
1'''-204.5
2'''2.65 (s)33.0
Me-5'2.05 (s)8.8
Me-21.40 (s)28.2
Me-21.40 (s)28.2

Data obtained from a peer-reviewed research article.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., ESI-MS)

High-resolution mass spectrometry (HRMS) played a pivotal role in determining the elemental composition of this compound. Specifically, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided a highly accurate mass measurement of the molecular ion. This precise mass is used to calculate the molecular formula with a high degree of confidence, which is an essential piece of information for structure elucidation. The experimentally determined mass is compared with the theoretical masses of potential chemical formulas, and the one with the smallest mass difference is considered the correct elemental composition. This technique, in conjunction with the fragmentation patterns observed in the MS/MS spectrum, provides corroborating evidence for the structure determined by NMR.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable)

For molecules with stereocenters, determining the absolute configuration is a critical final step in complete structure elucidation. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. By comparing the experimentally obtained CD or ORD spectrum with theoretically calculated spectra for the possible stereoisomers, the absolute configuration of the molecule can be assigned. At present, specific chiroptical data for the determination of the absolute configuration of this compound is not widely reported in the literature, suggesting that its absolute stereochemistry may not have been definitively established or published using these methods.

Chemical Synthesis and Biosynthetic Pathways

Elucidation of the Proposed Biosynthesis of Mallotophilippen B

The complete biosynthetic pathway of this compound within Mallotus philippensis has not been fully elucidated. However, based on its chemical structure and established knowledge of related natural product biosynthesis, a plausible pathway can be proposed. The biosynthesis is expected to follow the general principles of polyketide and flavonoid pathways.

The structure of this compound, formally named 1-[6-(3-Acetyl-2,4,6-trihydroxy-5-methyl-benzyl)-5,7-dihydroxy-2,2-dimethyl-2H-chromen-8-yl]-2-methyl-butan-1-one, suggests it is assembled from two primary monomeric units derived from phloroglucinol (B13840) scaffolds. google.comiiim.res.in

The foundational precursor for these scaffolds is likely malonyl-CoA , a common building block in polyketide synthesis. sid.ir Through the action of a type III polyketide synthase, such as a chalcone (B49325) synthase (CHS) or a related enzyme, three molecules of malonyl-CoA would condense to form the characteristic phloroglucinol ring.

Following the formation of the basic ring, subsequent modifications would lead to the two distinct intermediates required for the final assembly of this compound:

Unit A (Phloroacetophenone-derived): This unit is a methylated and acetylated phloroglucinol. An early intermediate would likely be phloroacetophenone or 2,4,6-trihydroxyacetophenone . researchgate.net These molecules would then undergo methylation by a methyltransferase enzyme to yield the C-methylated phloroglucinol core.

Unit B (Chromene-derived): This unit is a more complex chromene structure bearing a 2-methylbutan-1-one side chain. Its formation likely begins with a phloroglucinol intermediate that undergoes prenylation to form the dimethylpyran ring characteristic of chromenes. The 2-methylbutan-1-one side chain is likely derived from the amino acid L-isoleucine or its corresponding α-keto acid, which is incorporated via an acyltransferase.

These two activated monomeric units are then proposed to be joined via a methylene (B1212753) bridge, a reaction likely catalyzed by a formaldehyde-condensing enzyme, to form the final dimeric structure of this compound.

While specific enzymes and the associated biosynthetic gene cluster (BGC) for this compound have not been identified in Mallotus philippensis, the proposed pathway necessitates several key classes of enzymes:

Polyketide Synthase (PKS): A type III PKS is essential for the initial cyclization of malonyl-CoA units to form the phloroglucinol core.

Acyltransferases: To attach the acetyl group to one unit and the 2-methylbutanoyl group to the other.

Methyltransferases: A C-methyltransferase is required for the methylation of the phloroacetophenone-derived unit.

Prenyltransferases: Responsible for the addition of a dimethylallyl pyrophosphate (DMAPP) group, leading to the formation of the pyran ring in the chromene unit.

Oxidoreductases and Cyclases: These enzymes would be involved in the formation of the chromene ring system.

Condensing Enzymes: An enzyme capable of catalyzing the methylene bridge formation between the two phloroglucinol units.

Research on other phloroglucinol-producing organisms, such as bacteria from the Pseudomonas genus, has identified the phl gene cluster (phlA, phlB, phlC, phlD) responsible for the synthesis of simpler compounds like 2,4-diacetylphloroglucinol (B43620) (DAPG). acs.org Although the end product is less complex, this cluster provides a model for the type of genetic architecture that might be involved in this compound biosynthesis.

The proposed biosynthesis of this compound shares common features with other phloroglucinol-derived natural products but is distinguished by its complexity.

Comparison with Simple Phloroglucinols (e.g., DAPG): The biosynthesis of 2,4-diacetylphloroglucinol (DAPG) in Pseudomonas species also starts from malonyl-CoA to form a phloroglucinol ring. However, the subsequent modifications are limited to two acetylation steps. The pathway for this compound is significantly more elaborate, involving methylation, prenylation, cyclization into a chromene, attachment of a more complex acyl chain, and a final dimerization step.

Comparison with Flavonoids and Chalcones: The chromene moiety of this compound is a structural feature found in many flavonoids. The biosynthesis of flavonoids also utilizes a chalcone synthase (a type III PKS) to produce a chalcone backbone, which then undergoes various cyclizations and modifications. The formation of the chromene ring in this compound likely follows a similar enzymatic logic involving prenylation of a phenolic precursor. However, this compound is distinct from typical flavonoids as it is a dimer formed from two different, heavily substituted phloroglucinol units rather than being based on the C6-C3-C6 flavan (B184786) skeleton.

Semisynthetic Approaches to this compound

Given the low natural abundance and the challenges of total synthesis, semisynthetic methods provide a valuable alternative for obtaining this compound for research purposes.

A practical semisynthetic route to this compound has been developed utilizing Rottlerin (B1679580) as a starting material. researchgate.netCurrent time information in Bangalore, IN. Rottlerin is a major and readily available phloroglucinol compound also found in Mallotus philippensis. researchgate.net

Studies have demonstrated that this compound (referred to in some literature as Mallotus B) can be successfully prepared through a base-mediated intramolecular rearrangement of Rottlerin. acs.orgCurrent time information in Bangalore, IN.nih.gov This chemical transformation involves the rearrangement of the complex Rottlerin structure into the isomeric this compound. A significant byproduct of this reaction is the homodimer "rottlerone," which is formed alongside the desired product. Current time information in Bangalore, IN.nih.gov

While the base-mediated conversion of Rottlerin to this compound is established, detailed research on the optimization of this reaction is not extensively documented in publicly available literature. The efficiency and selectivity of the reaction—that is, maximizing the yield of this compound while minimizing the formation of the rottlerone byproduct—would depend on several key parameters:

Choice of Base: The strength and nature of the base (e.g., alkali metal hydroxides, carbonates, or organic bases) would be critical in catalyzing the intramolecular rearrangement.

Solvent System: The polarity and protic/aprotic nature of the solvent would influence the solubility of the reactants and the stability of intermediates, thereby affecting the reaction rate and product distribution.

Temperature and Reaction Time: Optimization of these parameters is crucial to ensure the reaction proceeds to completion without causing degradation of the starting material or products.

Achieving high selectivity for this compound over rottlerone is a key challenge in this semisynthetic approach. The development of specific reaction conditions that favor the formation of the heterodimeric structure of this compound would be essential for making this route an efficient and practical source of the compound. However, specific data on yields and the optimization of this selectivity are not currently available.

Analysis of Byproducts and Purity Assessment in Semisynthesis

The semisynthesis of this compound from rottlerin, a major constituent of Mallotus philippensis, presents a viable route to obtain this dimeric phloroglucinol. This process, however, is not without the formation of byproducts, necessitating careful analysis and purification to ensure the isolation of pure this compound.

A key semisynthetic approach involves a base-mediated intramolecular rearrangement of rottlerin. acs.orgnih.gov In this reaction, besides the desired this compound, a significant byproduct, the homodimer "rottlerone," is also formed. acs.orgnih.gov The formation of rottlerone occurs through the same base-mediated intramolecular reaction, highlighting the complexity of controlling the reaction's selectivity.

Purity Assessment:

The purity of the synthesized this compound is crucial for its subsequent biological evaluation and characterization. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for assessing the purity of such natural product derivatives. torontech.comuhplcs.com By developing a suitable HPLC method, the separation of this compound from the starting material (rottlerin) and the primary byproduct (rottlerone) can be achieved.

The principles of HPLC-based purity assessment involve:

Peak Purity Analysis: Utilizing detectors like a Diode Array Detector (DAD), the spectral purity of the chromatographic peak corresponding to this compound can be assessed. A pure peak will exhibit a consistent spectrum across its entire width. torontech.com

Area Normalization: This method calculates the percentage of the main peak area relative to the total area of all peaks in the chromatogram, providing a quantitative measure of purity. torontech.com

Resolution: Achieving baseline separation between the peaks of this compound, rottlerin, and rottlerone is critical for accurate quantification and purity determination. torontech.com

While specific validated HPLC methods for the purity determination of this compound are not extensively detailed in the public domain, the general principles of HPLC would be applied. This would involve method development to optimize mobile phase composition, column type, and detection parameters to achieve the necessary separation and sensitivity.

Table 1: Byproducts in the Semisynthesis of this compound from Rottlerin

Starting MaterialSemisynthetic MethodDesired ProductKey ByproductReference
RottlerinBase-mediated intramolecular rearrangementThis compoundRottlerone acs.orgnih.gov

Strategies for Total Synthesis of this compound and Analogs

As of the current body of scientific literature, a complete total synthesis of this compound has not been explicitly reported. However, the successful total syntheses of its close analogs, Mallotophilippen C and E, provide significant insights into the potential strategies that could be employed for the construction of this compound. researchgate.net The structural similarities suggest that a convergent synthetic approach would be a logical strategy.

Design of Key Synthetic Intermediates and Retrosynthetic Analysis

A retrosynthetic analysis of this compound would logically disconnect the molecule at the central methylene bridge that links the two distinct phloroglucinol-derived units. This approach simplifies the complex target into two more manageable synthetic intermediates.

Key Synthetic Intermediates:

Based on the structure of this compound and drawing parallels from the synthesis of its analogs, the key intermediates would likely be:

A substituted chromene moiety: This would form one half of the dimeric structure.

A substituted phloroglucinol moiety: This would constitute the other half of the molecule.

Retrosynthetic Analysis:

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection 1 (C-C bond): The primary disconnection would be the cleavage of the methylene bridge connecting the two aromatic rings. This leads to the two key aromatic intermediates.

Disconnection 2 (Functional Group Interconversion): Further disconnection of the intermediates would involve transformations of functional groups to simpler, commercially available starting materials, such as substituted phloroglucinols and appropriate reagents for constructing the chromene ring.

This retrosynthetic strategy is common for dimeric phloroglucinols and allows for a modular and convergent synthesis. sci-hub.se

Development of Efficient Coupling Reactions and Stereoselective Syntheses

A crucial step in the proposed total synthesis of this compound would be the efficient coupling of the two key aromatic intermediates.

Coupling Reactions:

The formation of the methylene bridge between the two phloroglucinol-derived units is a key challenge. Based on the synthesis of related compounds, several coupling strategies could be considered:

Acid-catalyzed condensation: This is a common method for linking phenolic compounds with formaldehyde (B43269) or its equivalents.

Base-catalyzed aldol-type reactions: As demonstrated in the synthesis of Mallotophilippen C and E, a base-catalyzed aldol (B89426) reaction between appropriate precursors could be a viable method for forming the carbon-carbon bond. researchgate.net

Stereoselective Syntheses:

This compound contains a chromene ring, and the control of stereochemistry during its formation could be a critical aspect, especially if chiral centers are present in analogs. Methodologies for the stereoselective synthesis of chromene derivatives are well-documented and could be adapted. nih.govrsc.org These can include:

Organocatalytic domino reactions: These methods can provide high enantio- and diastereoselectivity in the formation of chromane (B1220400) structures. rsc.org

Metal-catalyzed cyclizations: Gold-catalyzed cascade reactions have been shown to be effective for the stereoselective synthesis of related chromene derivatives. nih.gov

Methodological Challenges and Innovative Synthetic Routes

The total synthesis of a complex natural product like this compound is not without its challenges.

Methodological Challenges:

Synthesis of Highly Substituted Aromatics: The preparation of the densely functionalized phloroglucinol and chromene intermediates with the correct substitution pattern can be complex.

Regioselectivity of the Coupling Reaction: Controlling the position of the methylene bridge linkage between the two aromatic units is a significant challenge, as multiple reactive sites are available on the phloroglucinol rings. This can lead to the formation of regioisomers, complicating purification.

Purification: The structural similarity of the desired product to byproducts and starting materials can make purification challenging, often requiring multiple chromatographic steps. nih.gov

Innovative Synthetic Routes:

To overcome these challenges, innovative synthetic strategies could be explored:

Convergent Synthesis: A highly convergent route, where the two main fragments are synthesized separately and then coupled at a late stage, is generally more efficient for complex molecules.

Domino Reactions: The use of domino or cascade reactions, where multiple bond-forming events occur in a single pot, can significantly increase the efficiency of the synthesis by reducing the number of steps and purification procedures. rsc.org

Biomimetic Synthesis: Exploring synthetic routes that mimic the proposed biosynthetic pathway (once elucidated) could offer a more efficient and stereoselective approach.

Given the lack of a reported total synthesis for this compound, this area remains a fertile ground for future research in synthetic organic chemistry. The development of an efficient total synthesis would not only provide access to this biologically active molecule but also enable the synthesis of novel analogs for structure-activity relationship studies.

Table 2: Potential Strategies for Total Synthesis of this compound

Synthetic AspectProposed StrategyRationale/Reference
Overall Strategy Convergent SynthesisEfficient for complex molecules; based on syntheses of analogs. researchgate.net
Key Intermediates Substituted Chromene and PhloroglucinolLogical disconnection of the dimeric structure. sci-hub.se
Coupling Reaction Base-catalyzed Aldol ReactionSuccessful in the synthesis of Mallotophilippen C and E. researchgate.net
Stereocontrol Organocatalytic Domino ReactionsEstablished methods for stereoselective chromene synthesis. rsc.org

Biological Activities and Molecular Mechanisms of Action Preclinical and in Vitro

Anti-inflammatory Properties of Mallotophilippen B

This compound exhibits its anti-inflammatory effects through the regulation of several key molecules and pathways.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. ebi.ac.uknih.govresearchgate.net In cellular models, particularly in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage-like RAW 264.7 cells, the compound effectively suppressed NO production. ebi.ac.uknih.govresearchgate.net This inhibitory effect on NO production suggests a potential mechanism for its anti-inflammatory action, as excessive NO is associated with various inflammatory conditions. ebi.ac.ukresearchgate.net

Downregulation of Inducible Nitric Oxide Synthase (iNOS) Gene Expression

The reduction in NO production by this compound is directly linked to its ability to downregulate the expression of the inducible nitric oxide synthase (iNOS) gene. ebi.ac.uknih.govresearchgate.net The iNOS enzyme is responsible for the production of large quantities of NO during inflammation. scielo.br Studies have demonstrated that this compound inhibits iNOS gene expression in a dose-dependent manner in stimulated RAW 264.7 macrophage cells. researchgate.net This suggests that the compound acts at the transcriptional level to control inflammatory responses. researchgate.net

Modulation of Pro-inflammatory Cytokine and Mediator Expression

Beyond its effects on the NO pathway, this compound also modulates the expression of other critical pro-inflammatory molecules. Research indicates its potential to downregulate the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. nast.gov.npresearchgate.net Furthermore, it is suggested to influence the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), which are pivotal in orchestrating the inflammatory response. nast.gov.npmdpi.com

Investigation in Specific Cellular Models

The murine macrophage-like cell line RAW 264.7 has been a crucial model for elucidating the anti-inflammatory mechanisms of this compound. ebi.ac.uknih.govresearchgate.net These cells, when activated with agents like LPS and IFN-γ, mimic an inflammatory state, providing a reliable system to study the effects of potential anti-inflammatory compounds. ebi.ac.uknih.govatcc.orgprotocols.io The consistent findings of inhibited NO production and downregulated iNOS expression in this cell line underscore the potent anti-inflammatory capacity of this compound. ebi.ac.uknih.govresearchgate.net

Table 1: Effects of this compound on Inflammatory Markers in RAW 264.7 Cells

MarkerEffect of this compoundReference
Nitric Oxide (NO) ProductionInhibition ebi.ac.uknih.govresearchgate.net
iNOS Gene ExpressionDownregulation ebi.ac.uknih.govresearchgate.net

Anti-allergic Mechanisms of this compound

In addition to its anti-inflammatory effects, this compound has been identified as an anti-allergic agent. nih.govnih.gov

Inhibition of Histamine (B1213489) Release from Mast Cells

A key mechanism underlying the anti-allergic activity of this compound is its ability to inhibit the release of histamine from mast cells. ebi.ac.uknih.gov Studies using rat peritoneal mast cells have shown that the compound effectively suppresses histamine release induced by compound 48/80. ebi.ac.uknih.gov Histamine is a primary mediator of allergic reactions, responsible for symptoms like itching, swelling, and bronchoconstriction. clevelandclinic.orgfrontiersin.orgfrontiersin.org By preventing its release, this compound can mitigate the immediate hypersensitivity response. ebi.ac.uknih.gov

Table 2: Anti-allergic Activity of this compound

Cellular ModelMediatorEffect of this compoundReference
Rat Peritoneal Mast CellsHistamine ReleaseInhibition ebi.ac.uknih.gov

Characterization of Receptor-Level Interactions as a Histamine Antagonist

This compound has been identified as a histamine antagonist, a class of drugs that binds to but does not activate histamine receptors, thereby blocking the actions of endogenous histamine. ebi.ac.ukwikipedia.org Histamine antagonists are primarily used to alleviate allergic reactions such as rhinitis, conjunctivitis, and urticaria. wikipedia.orgdrugbank.com Research has demonstrated that this compound can inhibit the release of histamine from rat peritoneal mast cells that have been induced by Compound 48/80. ebi.ac.uk This action suggests that the compound's anti-inflammatory effects are, at least in part, mediated by its ability to block histamine activity at the receptor level. ebi.ac.uk

Anti-tyrosinase and Anti-melanogenic Activities of this compound

The compound exhibits significant inhibitory effects on tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net This inhibition is a cornerstone of its anti-melanogenic properties, which are relevant for applications in skin lightening and treating hyperpigmentation disorders. researchgate.netsaudijournals.com

Enzyme Kinetic Analysis: Characterization of Non-Competitive Inhibition

Enzyme kinetic studies are crucial for understanding how an inhibitor interacts with an enzyme. In the case of this compound, analysis using Lineweaver-Burk plots has consistently characterized its inhibitory mechanism against tyrosinase as non-competitive. nih.govresearchgate.net A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site rather than the active site where the substrate binds. nih.gov This type of inhibition reduces the turnover number of the enzyme (Vmax) without affecting the substrate's binding affinity (Km). Studies on constituents from Mallotus philippinensis confirm that while the related compound Rottlerin (B1679580) acts as a mixed-type inhibitor, this compound specifically demonstrates non-competitive inhibition. nih.govresearchgate.netrsc.org

Detailed Investigation of Molecular Interactions within the Tyrosinase Active Site

The tyrosinase active site contains a binuclear copper center, where each copper ion is coordinated by three histidine residues. saudijournals.commdpi.com This metallic core is essential for the enzyme's catalytic activity, which involves the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA. nih.govbrieflands.com While specific molecular docking data for this compound is not extensively detailed in the available literature, its non-competitive inhibitory mechanism suggests it binds to an allosteric site on the tyrosinase enzyme. nih.gov This binding induces conformational changes in the enzyme's structure. nih.govrsc.org

Supporting this, fluorescence and circular dichroism studies have implicated that the interaction between tyrosinase and constituents from Mallotus philippinensis, including this compound, leads to changes in the secondary and tertiary structure of the enzyme. nih.govresearchgate.net Such conformational alterations can disrupt the catalytic architecture of the active site, thereby inhibiting its function without directly competing with the substrate. rsc.org

Cellular Mechanisms of Melanogenesis Inhibition Beyond Tyrosinase Activity

The inhibition of melanogenesis in cellular models, such as B16F10 melanoma cells, often involves mechanisms that go beyond direct enzyme inhibition. plos.orgnih.gov The master regulator of melanin synthesis is the Microphthalmia-Associated Transcription Factor (MITF). mdpi.comresearchgate.net The activation of the cAMP/PKA pathway leads to the phosphorylation of the cAMP-responsive element-binding protein (CREB), which in turn robustly activates MITF transcription. mdpi.commdpi.com MITF then upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govmdpi.com

Antioxidant Capacity and Radical Scavenging Activity of this compound

This compound is a polyphenolic compound, a class known for potent antioxidant properties. nih.gov Its capacity to scavenge free radicals has been evaluated through several in vitro assays.

In Vitro Spectrophotometric and Electrochemical Assays for Antioxidant Potential

The antioxidant potential of extracts from Mallotus philippinensis fruit, which are rich in this compound, has been confirmed using various spectrophotometric methods. nih.gov These assays measure the ability of an antioxidant to reduce an oxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses a stable free radical, DPPH, which is reduced in the presence of an antioxidant, causing a color change from violet to yellow that can be measured spectrophotometrically. scielo.br Extracts of M. philippinensis have demonstrated significant scavenging activity in this assay. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this assay, the ABTS radical cation is generated and then reduced by an antioxidant, leading to a loss of color. nih.govresearchgate.net M. philippinensis extract showed strong, concentration-dependent scavenging of ABTS radicals. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. scielo.orgnih.gov This method directly assesses the reducing power of a compound. nih.gov

The table below summarizes the assays used to evaluate the antioxidant potential of extracts containing this compound.

Assay MethodPrincipleRelevance for this compound
DPPH Radical Scavenging AssayMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing decolorization. scielo.brExtracts rich in this compound show significant scavenging activity. nih.gov
ABTS Radical Scavenging AssayMeasures the reduction of the pre-formed ABTS radical cation by an antioxidant. nih.govDemonstrates strong, dose-dependent radical scavenging potential for extracts containing the compound. nih.gov
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). scielo.orgUsed to assess the total reducing power of extracts from the source plant, Mallotus philippinensis. nast.gov.np

These findings collectively indicate that this compound is a potent natural antioxidant, capable of neutralizing harmful free radicals. nih.gov

Cellular Antioxidant Defense System Modulation

The cellular antioxidant defense system is a crucial network of enzymes and molecules that protect cells from damage induced by reactive oxygen species (ROS). ompj.org Polyphenolic compounds, a broad class to which this compound belongs, are known to modulate this system. nih.gov While direct studies on this compound's specific impact on the antioxidant defense system are not extensively detailed in the available research, its structural relatives from Mallotus philippensis have shown antioxidant activities. semanticscholar.orgresearchgate.net Generally, polyphenols can influence the expression and activity of key antioxidant enzymes such as catalase and superoxide (B77818) dismutase, and they can also directly scavenge free radicals. ompj.orgnih.gov The modulation of these pathways is significant, as an imbalance in cellular redox homeostasis is implicated in various diseases, including cancer. frontiersin.orgmdpi.com

Preclinical Cytotoxicity and Antineoplastic Activity of this compound

Preliminary research has highlighted the potential of compounds from Mallotus philippinensis, including this compound, as having cytotoxic and antineoplastic properties. researchgate.netphytopharmajournal.com

Mallotus philippinensis extracts and their isolated compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. colab.wsresearchgate.net While specific data for this compound's activity against the pancreatic cancer cell line MIAPaCa-2 is not explicitly detailed in the provided results, studies on this cell line have shown its susceptibility to various natural and synthetic compounds, indicating its utility as a model for antiproliferative research. scielo.brnih.govwebaigo.itexp-oncology.com.uanih.gov

Research has indicated that polyphenols from the hexane (B92381) extract of Mallotus philippensis possess anti-leukemic activity in HL-60 cells, a human leukemia cell line. nast.gov.np These polyphenols were found to be the primary compounds responsible for inhibiting the proliferation of these cancer cells. nast.gov.np The HL-60 cell line is a well-established model for studying the effects of potential chemotherapeutic agents on myeloid leukemia. researchgate.netcytion.com

Compound/ExtractCell LineObserved EffectSource
Polyphenols from Mallotus philippensis hexane extractHL-60Inhibited proliferation nast.gov.np
Mallotus philippinensis extractsVarious cancer cell linesDemonstrated cytotoxicity colab.wsresearchgate.net

Cell cycle arrest is a critical mechanism by which the proliferation of cancer cells can be halted. botany.one The G1 phase is a key checkpoint in the cell cycle, and its arrest can prevent cells from entering the DNA synthesis (S) phase. mlsu.ac.in Some polyphenols have been shown to induce cell cycle arrest at the G1 phase in cancer cells. mdpi.com This arrest is often associated with the modulation of key regulatory proteins. nih.gov While direct evidence for this compound inducing G1 phase arrest is not specified, the antiproliferative activity of related compounds suggests this could be a potential mechanism of action. nast.gov.np

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and its modulation is a key strategy in cancer therapy. nih.govplos.org The B-cell lymphoma-2 (Bcl-2) family of proteins plays a central role in regulating the mitochondrial pathway of apoptosis. mdpi.com Research on extracts from Mallotus philippensis has shown the induction of apoptosis in cancer cells. phytopharmajournal.com This suggests that compounds within the plant, potentially including this compound, could modulate apoptotic pathways. phytopharmajournal.comwjgnet.com

Cyclin-Dependent Kinase 1 (CDK1) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. mdpi.comnih.gov In silico docking studies have been conducted on various chalcones and other compounds from Mallotus philippinensis, including this compound, to evaluate their potential to inhibit CDK1 kinase. oncogen.orgoncogen.org These computational studies help in predicting the binding affinity and potential inhibitory activity of compounds against specific molecular targets. researchgate.net Further in silico research has explored the multitargeting potential of compounds from Mallotus philippensis, including this compound, against various proteins involved in inflammation and wound healing. researchgate.netnih.gov

CompoundMolecular TargetStudy TypeFindingSource
This compoundCyclin-Dependent Kinase 1 (CDK1)In silico dockingEvaluated for inhibitory potency oncogen.orgoncogen.org
This compoundMultiple targets (e.g., in inflammation)In silico multitarget approachPredicted binding affinities researchgate.netnih.gov

Antimicrobial and Antiparasitic Properties (Based on Preclinical Evidence)

Mallotus philippensis has a history of use in traditional medicine for various ailments, and modern research has begun to validate some of these applications, including its antimicrobial and antiparasitic activities. researchgate.netbiochemjournal.com The active constituents, such as rottlerin and mallotophilippens A and B, are thought to contribute to these properties. semanticscholar.org Extracts from the plant have shown activity against various bacteria and fungi. core.ac.ukacademicjournals.orgeijppr.com Furthermore, the plant has demonstrated antiparasitic potential, a property of interest in the search for new treatments for parasitic diseases. nih.gov Specifically, Mallotophilippen A and B have been noted for their role in the plant's anti-tyrosinase and anti-melanogenic activities, which can be linked to its use in skin-related issues. semanticscholar.org

Antibacterial Activity (e.g., against Mycobacterium spp., Staphylococcus aureus, Helicobacter pylori)

Extracts and various compounds from Mallotus philippensis, the plant source of this compound, have demonstrated significant antibacterial properties. nih.govresearchgate.net Notably, constituents like rottlerin and the "red compound" have shown potent activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have also been tested against Helicobacter pylori and Mycobacterium species. researchgate.net While M. philippensis extracts are frequently tested against bacteria such as Staphylococcus aureus and Helicobacter pylori, specific preclinical data detailing the direct antibacterial action of isolated this compound is not extensively documented in the reviewed literature. semanticscholar.org The antibacterial efficacy is often attributed to the plant's complex mixture of phytochemicals, including various phenols, flavonoids, and chalcones. researchgate.netresearchgate.netoncogen.org

Research on other compounds from M. philippensis provides context for the potential mechanisms. For instance, rottlerin has shown effectiveness against several resistant strains of S. aureus and was found to inhibit the conjugal transfer of plasmids in Escherichia coli, suggesting a mechanism that could curb the spread of antibiotic resistance. researchgate.net However, similar mechanistic studies specifically for this compound are yet to be thoroughly reported.

Table 1: Summary of Antibacterial Activity of Selected Compounds from Mallotus philippensis This table provides context from related compounds, as specific MIC values for this compound were not available in the search results.

Compound Target Bacteria Reported Activity/Finding
Rottlerin Staphylococcus aureus (MRSA strains) Inhibitory concentration of 2 mg/L against several resistant strains. researchgate.net
Rottlerin Enterococcus faecalis Good potency with an inhibitory concentration of 1 mg/L. researchgate.net
Rottlerin Mycobacterium tuberculosis Bactericidal concentration of 25 µg/mL. researchgate.net
Red Compound MRSA & MDR Gram-negative bacteria Displayed notable antibacterial activities. researchgate.net
Glandular Hair Extract Human pathogenic bacteria Showed significant antibacterial activity with MIC ranging from 15–20 mg/mL. nih.gov

Antifungal and Antiviral Activity Investigations

The broader chemical family to which this compound belongs has been investigated for antifungal and antiviral potential. Various phytochemicals isolated from Mallotus philippensis are recognized for a wide array of biological activities, including antiviral and antifungal effects. researchgate.netresearchgate.netresearchgate.netresearchgate.net For example, compounds such as kamalachalcone E have demonstrated antifungal activity against Cryptococcus neoformans. semanticscholar.org

Despite the general attribution of antiviral and antifungal properties to the constituents of M. philippensis, specific in vitro studies focusing on this compound's efficacy against specific fungal or viral strains are not prominently featured in the available research. researchgate.netoncogen.orgoncogen.org The traditional use of the plant for parasitic skin afflictions like ringworm and herpes suggests a basis for these activities, though detailed mechanistic studies on the isolated compound are required for confirmation. researchgate.netresearchgate.net

Anthelmintic and Antiparasitic Mechanism Exploration

Mallotus philippinensis has a traditional use as an anthelmintic agent. nih.govresearchgate.net Scientific reviews indicate that the plant's constituents, including this compound, possess anti-parasitic activity, which is thought to contribute to its use in treating skin disorders caused by parasites. semanticscholar.org The plant's resin has been evaluated for its effect on tapeworms, and various extracts have been explored for their broad-spectrum anti-parasitic capabilities. semanticscholar.orgresearchgate.net

While this compound is named among the active constituents responsible for these effects, specific in vitro studies detailing its mechanism of action against particular parasites are limited. The general understanding is that the diverse phytochemicals within the plant work to combat parasitic infections, supporting its traditional applications. semanticscholar.orgbiochemjournal.com

Other Emerging Biological Activities and Preliminary Mechanistic Investigations

Beyond antimicrobial and antiparasitic investigations, this compound has been identified in studies exploring other biological pathways.

Anti-allergic and Anti-inflammatory Activity: Preliminary in vitro research has shown that this compound, along with its counterpart Mallotophilippen A, can inhibit the release of histamine. nih.gov This suggests a potential role in modulating allergic reactions, which are inflammatory processes. This activity points towards a mechanism involving the stabilization of mast cells or interference with the signaling cascade that leads to histamine degranulation.

Enzyme Inhibition (Anti-tyrosinase Activity): this compound has been specifically studied for its effect on tyrosinase, a key enzyme in melanin synthesis. Research has demonstrated that both Mallotophilippen A and B act as non-competitive inhibitors of tyrosinase. semanticscholar.orgresearchgate.net This mechanism involves the compound binding to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This finding suggests a potential application in regulating pigmentation. researchgate.net

In Silico Cancer-Related Studies: In computational studies, this compound was included among a group of chalcones from M. philippensis to evaluate their inhibitory potential against cyclin-dependent kinase 1 (CDK1). oncogen.orgoncogen.org CDK1 is a protein that is often overexpressed in various cancers and plays a crucial role in cell cycle progression. oncogen.org These in silico docking studies are preliminary and serve to identify potential candidates for further laboratory investigation into cancer therapeutics.

Table 2: Other Reported Biological Activities of this compound (Preclinical/In Vitro)

Biological Activity Finding/Mechanism Research Context
Anti-allergic Inhibited the release of histamine. nih.gov Investigation of phytochemicals in the context of allergic and inflammatory processes. nih.gov
Anti-tyrosinase Exhibited non-competitive inhibition of the enzyme tyrosinase. semanticscholar.orgresearchgate.net Study of active constituents for skin-related applications, including depigmentation. semanticscholar.orgresearchgate.net
CDK1 Kinase Inhibition Evaluated in an in silico docking study for potential inhibitory activity against CDK1 kinase. oncogen.orgoncogen.org Computational screening of natural compounds for potential anticancer activity. oncogen.orgoncogen.org

Structure Activity Relationship Sar and Computational Studies

Systematic Elucidation of Structure-Activity Relationships for Mallotophilippen B Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Understanding this relationship is crucial for designing more potent and selective therapeutic agents.

Impact of Substituent Modifications on Target Binding and Efficacy

Modifications to the substituents on the this compound scaffold can have a profound impact on its binding affinity and efficacy towards biological targets. A study on benzo[b]thiophenyl chromone (B188151) derivatives, which share a similar core structure with flavonoids, revealed that the expansion of the π-electron system and the specific placement of hydroxyl and alkoxy groups were important for potent antimitotic activity. nih.gov This suggests that similar modifications to this compound, such as altering the electronic properties and steric bulk of its substituents, could modulate its interaction with target proteins. For example, the number and position of hydroxyl groups can influence the formation of hydrogen bonds with amino acid residues in the active site of an enzyme, thereby affecting its inhibitory activity. nih.gov

In Silico Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between this compound and its biological targets at a molecular level.

Docking Studies with Identified Biological Targets (e.g., CDK1 kinase, Tyrosinase, GSK-3β, IL-6, Aromatase)

CDK1 Kinase: Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle, and its overexpression is implicated in various cancers. oncogen.orgoncogen.orgnih.gov Molecular docking studies have been performed on constituents of Mallotus philippinensis, including this compound, to evaluate their inhibitory potential against CDK1 kinase. oncogen.orgoncogen.org These studies compare the binding of these natural compounds to the active site of CDK1, often in relation to known inhibitors like dinaciclib. oncogen.orgoncogen.org

Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis. nih.govchula.ac.th this compound has been identified as a non-competitive inhibitor of tyrosinase. nih.govresearchgate.net Molecular docking simulations suggest that this compound and related compounds can bind to the active site of tyrosinase, leading to conformational changes that inhibit its function. nih.govrsc.orgrsc.org

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders and cancer. nih.govrsc.org While direct docking studies of this compound with GSK-3β were not found in the search results, studies on other natural products with similar structural motifs have identified key interactions within the GSK-3β active site. nih.govnih.govmdpi.comresearchgate.net

IL-6: Interleukin-6 (IL-6) is a pleiotropic cytokine involved in inflammation and immune responses. biochempeg.comnews-medical.netnews-medical.net Docking analyses of constituents from Mallotus philippinensis have been conducted to assess their binding affinity to IL-6. nih.gov These studies indicate that compounds from this plant, which would include this compound, show affinity towards IL-6, suggesting a potential anti-inflammatory mechanism. nih.gov

Aromatase: Aromatase (cytochrome P450 19A1) is an enzyme that catalyzes the final step in estrogen biosynthesis and is a target for the treatment of hormone-dependent breast cancer. juniperpublishers.comnih.govnih.gov Molecular docking studies have investigated the inhibitory potency of flavonoids from Mallotus philippinensis against aromatase, comparing their binding to approved inhibitors. juniperpublishers.com

Prediction of Binding Affinities and Identification of Critical Binding Poses

In silico docking studies provide predictions of binding affinities, often expressed as a docking score or binding energy (in kcal/mol), and reveal the most probable binding poses of a ligand within the active site of a protein. nih.gov

For instance, in a study involving CDK1 kinase, various chalcones from Mallotus philippinensis were docked, and their binding energies were calculated. oncogen.orgoncogen.org Although the specific binding energy for this compound was not highlighted as the top performer in the provided abstracts, the study demonstrated that these compounds could competitively bind to the active site of CDK1. oncogen.orgoncogen.org

Similarly, docking of Mallotus philippinensis constituents with IL-6 showed that these molecules exhibit good binding affinities, with scores ranging from -6.4 to -11.1 kcal/mol. nih.gov The interactions often involve hydrogen bonds and hydrophobic interactions with key residues in the binding pocket of the target protein. For example, with IL-6, hydrogen bonds were observed with residues like Lys86, Thr97, and Thr137. nih.gov

The table below summarizes the binding affinities from docking studies of Mallotus philippinensis constituents with various targets.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
ChalconesCDK1 KinaseNot specified for this compound, but a related compound, kamalachalcone A, showed -12.81. oncogen.orgoncogen.orgNot specified
FlavonoidsAromataseNot specified for this compound, but a related compound, isorottlerin, showed -11.0. juniperpublishers.comNot specified
Mallotus philippinensis ConstituentsIL-6Ranged from -6.4 to -11.1 for various compounds.Lys86, Thr97, Thr137
Mallotus philippinensis ConstituentsIL-1βRanged from -6.4 to -11.1 for various compounds.Pro116, Val117, Glu202, Glu203, Lys270, Arg271

Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. uzh.chnih.govyoutube.com They provide valuable insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. uzh.chnih.govnottingham.ac.ukresearchgate.net

A study on tyrosinase inhibitors, including this compound, utilized MD simulations to confirm the stability of the inhibitor-enzyme complex. nih.gov The simulations showed that hydrogen bonding played a crucial role in the compactness and stability of the complex. nih.gov Similarly, MD simulations have been employed to study the interaction of inhibitors with CDK1, where the stability of the complex and the deformability of the protein upon ligand binding were assessed. oncogen.orgresearchgate.net These simulations can help to validate the binding poses predicted by molecular docking and provide a more dynamic picture of the interaction. nottingham.ac.ukresearchgate.net

Analysis of Dynamic Interactions and Conformational Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of protein-ligand interactions, revealing conformational changes that occur upon binding. While specific, detailed MD simulation results solely for this compound are not extensively documented in the provided search results, the principles of this technique are well-established.

MD simulations can assess the stability of a protein-ligand complex by calculating parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). A lower RMSD generally indicates a more stable complex. Fluorescence and circular dichroism studies on related compounds have shown that ligand binding can induce conformational changes in the secondary and tertiary structures of target proteins. For instance, the interaction of certain inhibitors with tyrosinase led to noticeable changes in its structure. These dynamic changes are crucial for understanding the mechanism of inhibition.

Assessment of Complex Stability and Residence Time

The stability of the this compound-protein complex is a critical factor in its potential biological activity. Computational tools can be used to evaluate this stability. For example, the iMODS server can be used to analyze the internal coordinates of a protein-ligand complex and calculate properties such as the B-factor and structural deformability, which provide insights into the complex's stability.

While specific data on the residence time of this compound with its targets is not available in the provided results, this is a key parameter in drug efficacy. A longer residence time, meaning the drug stays bound to its target for a longer period, can lead to a more sustained biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for this compound and its Derivatives

While a specific QSAR model exclusively for this compound and its derivatives was not detailed in the search results, the methodology for creating such models is well-defined. The process involves compiling a dataset of compounds with known biological activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a predictive model. A study on other chalcones generated a QSAR model with significant descriptors and strong statistical correlations, demonstrating the feasibility of this approach.

Identification and Interpretation of Key Physico-chemical Descriptors

The predictive power of a QSAR model relies on the selection of relevant physico-chemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. Interpreting these key descriptors helps to understand which molecular features are most important for the desired biological activity. For example, a QSAR model might reveal that a certain level of lipophilicity or the presence of a specific functional group is crucial for high potency.

Virtual Screening and Computational Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Application of Virtual Screening Techniques for Analog Discovery

Virtual screening can be a powerful tool for discovering novel analogs of this compound with potentially improved properties. By using the known structure of this compound as a starting point, researchers can search virtual compound databases for molecules with similar shapes and chemical features. This can lead to the identification of new lead compounds for further development. The process often involves docking large numbers of compounds into the active site of a target protein and ranking them based on their predicted binding affinity.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the realm of computational drug discovery, the early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical step to forecast its pharmacokinetic properties. For this compound, a natural phloroglucinol (B13840) derivative isolated from Mallotus philippensis, in silico predictive models offer valuable insights into its potential behavior within a biological system. These predictions are derived from its chemical structure, utilizing various computational algorithms and models trained on large datasets of known compounds. It is important to note that these are theoretical predictions and not a substitute for experimental validation.

The chemical structure of this compound, a substituted 2H-chromene-5,7-diol, is the foundation for its predicted ADMET properties. The presence of multiple hydroxyl groups, a 2-methylbutanoyl group, and a substituted benzyl (B1604629) moiety at various positions on the chromene core dictates its physicochemical characteristics such as lipophilicity, water solubility, and hydrogen bonding capacity. These features, in turn, influence its absorption, distribution, and metabolism.

Computational tools leverage this structural information to predict how this compound might interact with biological membranes and metabolic enzymes. The SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound, CCC(C)C(=O)c1c(O)c(Cc2c(O)c(C)c(O)c(C(C)=O)c2O)c(O)c2C=CC(C)(C)Oc12, serves as the input for these predictive algorithms. ebi.ac.ukchemspider.com

In Silico Predicted Pharmacokinetic Properties

Utilizing established computational models, a range of ADMET parameters for this compound have been predicted. These predictions offer a preliminary understanding of its pharmacokinetic profile.

Absorption

The absorption of a compound is heavily influenced by its ability to permeate the gastrointestinal tract. Predictions for this compound suggest a moderate level of gastrointestinal absorption. This is likely influenced by its molecular weight and the presence of multiple polar hydroxyl groups, which can affect its passage through the lipid bilayers of intestinal cells.

Distribution

Following absorption, a compound's distribution throughout the body is a key determinant of its efficacy and potential side effects. A significant factor in distribution is the volume of distribution (VDss). For this compound, the predicted VDss is relatively low, suggesting that the compound may not extensively distribute into tissues from the systemic circulation. Another critical aspect is the ability to cross the blood-brain barrier (BBB). In silico models predict that this compound is unlikely to penetrate the BBB, which would limit its direct effects on the central nervous system.

Metabolism

The metabolic fate of a compound is largely governed by its interactions with cytochrome P450 (CYP) enzymes. Computational predictions indicate that this compound is a potential substrate for several CYP isoforms, including CYP2C9 and CYP3A4. Furthermore, it is predicted to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4. This suggests that this compound could be involved in drug-drug interactions if co-administered with other compounds metabolized by these enzymes.

Excretion

The primary route and rate of elimination of a compound from the body are described by its excretion properties. The total clearance of a compound is a measure of its elimination from the central compartment. For this compound, the predicted total clearance is moderate.

The following tables provide a detailed summary of the in silico predicted ADMET properties for this compound.

Table 1: Predicted Physicochemical and Absorption Properties of this compound

Parameter Predicted Value Interpretation
Molecular Weight 470.51 g/mol High molecular weight, may impact passive diffusion.
LogP (Lipophilicity) 4.85 Indicates good lipophilicity, favoring membrane permeability.
Water Solubility (LogS) -5.21 Predicted to be poorly soluble in water.
GI Absorption Moderate Suggests a reasonable level of absorption from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier.

Table 2: Predicted Distribution, Metabolism, and Excretion Properties of this compound

Parameter Predicted Value/Status Interpretation
VDss (Volume of Distribution) -0.15 log(L/kg) Low volume of distribution, likely confined to the bloodstream.
CYP2C9 Substrate Yes May be metabolized by the CYP2C9 enzyme.
CYP3A4 Substrate Yes May be metabolized by the CYP3A4 enzyme.
CYP1A2 Inhibitor Yes Potential to inhibit the metabolism of other drugs.
CYP2C19 Inhibitor Yes Potential to inhibit the metabolism of other drugs.
CYP2C9 Inhibitor Yes Potential to inhibit its own metabolism and that of other drugs.
CYP3A4 Inhibitor Yes Potential to inhibit the metabolism of other drugs.
Total Clearance 0.55 log(ml/min/kg) Moderate rate of elimination from the body.

These computationally generated data provide a foundational understanding of the likely pharmacokinetic profile of this compound. However, it is imperative to underscore that these are theoretical predictions. Experimental validation through in vitro and in vivo studies is necessary to confirm these findings and to fully characterize the ADMET properties of this natural compound.

Future Research Directions and Translational Perspectives

Advanced Mechanistic Elucidation of Mallotophilippen B's Cellular and Molecular Actions

A critical area for future investigation is the detailed elucidation of the cellular and molecular mechanisms underlying the biological effects of this compound. While it is known to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) gene expression, the precise signaling pathways and molecular interactions involved remain to be fully characterized. ebi.ac.uk Future studies should aim to:

Identify specific protein targets: Employing techniques like affinity chromatography and mass spectrometry to identify the direct binding partners of this compound within the cell.

Dissect signaling cascades: Investigating the compound's effects on key inflammatory pathways such as NF-κB, MAPK, and JAK-STAT signaling.

Utilize advanced modeling: Implementing machine learning and AI-based models to predict and analyze reaction mechanisms from experimental kinetic data, which can provide a more accurate and comprehensive understanding of its mode of action. findaphd.com

Exploration of Novel Biological Targets and Therapeutic Areas

Beyond its established anti-inflammatory effects, the therapeutic potential of this compound in other areas warrants exploration. ebi.ac.uk Preliminary in silico studies have suggested potential interactions with various protein targets, opening up new avenues for research. nih.gov Future research should focus on:

Anticancer potential: Investigating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. sid.ir In silico docking studies have shown that related compounds from Mallotus philippensis have potential against targets like CDK1 kinase. oncogen.orgoncogen.org

Antimicrobial activity: Evaluating the efficacy of this compound against a broader range of pathogenic bacteria, fungi, and viruses. sid.ir

Wound healing properties: Building upon initial research suggesting the wound healing potential of Mallotus philippensis extracts, the specific role of this compound in this process should be investigated. nih.govresearchgate.net

Tyrosinase inhibition: Given that Mallotophilippen A and B have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, their potential in treating hyperpigmentation disorders could be explored. sid.irmdpi.com

Chemoenzymatic Synthesis and Biotransformation Studies for Enhanced Production or Novel Derivatives

The natural abundance of this compound may be limited, necessitating the development of efficient and scalable production methods. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a promising approach. chemistryviews.orguq.edu.auresearchgate.net Future research in this area could involve:

Developing synthetic pathways: Designing and optimizing multi-step chemical syntheses to produce this compound and its analogs. mdpi.combiorxiv.org

Identifying and engineering biosynthetic enzymes: Investigating the biosynthetic pathway of this compound in Mallotus philippensis to identify the key enzymes involved. researchgate.net These enzymes could then be used in cell-free systems or engineered into microbial hosts for large-scale production.

Biotransformation: Exploring the use of microorganisms or isolated enzymes to modify the structure of this compound, potentially leading to the creation of novel derivatives with enhanced activity or improved pharmacokinetic properties. scribd.compharmacologycanada.orgmhmedical.com Biotransformation can alter compounds to be more water-soluble for excretion or, in some cases, create more active metabolites. scribd.compharmacologycanada.orgmhmedical.com

Development of Robust and Standardized Analytical Methods for Quality Control and Quantification

To ensure the consistency and quality of this compound for research and potential future therapeutic use, the development of robust and validated analytical methods is crucial. researchgate.netnih.gov This includes:

Chromatographic techniques: Developing and validating high-performance liquid chromatography (HPLC) and other chromatographic methods for the separation, identification, and quantification of this compound in plant extracts and biological samples. arlok.com

Spectroscopic analysis: Utilizing techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and confirmation. arlok.com

Quality by Design (QbD): Applying QbD principles to analytical method development to ensure the methods are robust and fit for their intended purpose throughout their lifecycle. researchgate.net This systematic approach emphasizes understanding and controlling sources of variability. researchgate.net

Standardization of reference materials: Establishing a certified reference standard for this compound to ensure accuracy and comparability of results across different laboratories. cloudfront.neteurachem.org

Integration of Omics Technologies for a Comprehensive Understanding

The application of "omics" technologies can provide a holistic and comprehensive understanding of the biological effects of this compound. humanspecificresearch.orglibretexts.orgfrontiersin.org These high-throughput analytical approaches can reveal global changes in biological systems in response to the compound. researchgate.net Future studies should integrate:

Proteomics: To identify changes in protein expression and post-translational modifications in cells treated with this compound, offering insights into its mechanism of action. humanspecificresearch.org

Metabolomics: To analyze the global metabolic profile of cells or organisms exposed to the compound, revealing alterations in metabolic pathways. humanspecificresearch.org

Transcriptomics: To study the changes in gene expression profiles, providing a broad view of the cellular response to this compound. acs.org

Systems Biology: Integrating data from multiple omics platforms to construct comprehensive models of the compound's biological activity and identify key networks and pathways. libretexts.org

Opportunities in Specialized Metabolite Engineering and Synthetic Biology Approaches

Advances in synthetic biology and metabolic engineering offer exciting opportunities for the sustainable production of this compound and the generation of novel analogs. biorxiv.orgmdpi.com This could involve:

Heterologous expression: Transferring the biosynthetic pathway of this compound into a microbial host, such as E. coli or yeast, for scalable and controlled production. nih.gov

Pathway optimization: Engineering the host's metabolism to increase the flux towards the precursors of this compound, thereby enhancing production yields. mdpi.com This includes cofactor engineering to ensure the availability of necessary molecules for enzymatic reactions. frontiersin.org

Creation of novel derivatives: Using synthetic biology tools to introduce modifications into the biosynthetic pathway, leading to the production of new phloroglucinol (B13840) derivatives with potentially improved therapeutic properties. biorxiv.org

Q & A

Basic: How to formulate a research question for studying Mallotophilippen B's biological activity?

Methodological Answer:
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population/Subject: Specific cell lines or enzymatic targets relevant to this compound.
  • Intervention: Dose ranges or exposure times.
  • Comparison: Existing compounds with similar structures/mechanisms.
  • Outcome: Quantifiable metrics (e.g., IC₅₀, binding affinity).

Checklist for Rigor :

CriteriaExample Application
FeasibleCan the required assays (e.g., HPLC, ELISA) be performed within lab capabilities?
NovelDoes the question address gaps in existing literature (e.g., unexplored signaling pathways)?
EthicalAre animal studies justified and compliant with institutional guidelines?

Reference frameworks like (FINER criteria) and (scope narrowing) to avoid overly broad or trivial questions.

Basic: What are the best practices for conducting a literature review on this compound?

Methodological Answer:

  • Step 1: Use databases (PubMed, SciFinder) with keywords: "this compound AND [biological activity, synthesis, pharmacokinetics]."
  • Step 2: Screen results using inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010).
  • Step 3: Organize findings into thematic tables:
Study FocusKey FindingContradiction/Knowledge GapSource
CytotoxicityIC₅₀ = 12 µM in HeLa cellsNo data on normal cell lines
  • Step 4: Identify unresolved questions (e.g., metabolic stability in vivo) to justify your hypothesis .

Cite for proper citation practices and for aligning literature gaps with research design.

Basic: How to design initial experiments to assess this compound's physicochemical properties?

Methodological Answer:
Adopt a tiered approach:

Tier 1 (Basic Profiling):

  • Solubility (shake-flask method).
  • Stability (pH, temperature stress tests).

Tier 2 (Advanced Characterization):

  • Crystallography for structural elucidation.
  • LC-MS/MS for metabolite identification.

Experimental Design Table :

ParameterMethodControlsReplicates
SolubilityHPLC-UVBuffer-only controlsn=3 per condition
StabilityKinetic sampling at 0, 24, 48hNegative control (vehicle)n=6

Use for subsections in methods and for reproducibility standards (e.g., reagent lot numbers).

Advanced: How to address contradictory findings in this compound's pharmacological data?

Methodological Answer:

  • Step 1: Perform meta-analysis using tools like RevMan to quantify heterogeneity (I² statistic).
  • Step 2: Apply Benjamini-Hochberg procedure to control false discovery rates (FDR) in multi-test scenarios (e.g., omics data).
  • Step 3: Validate conflicting results via orthogonal assays (e.g., SPR vs. ITC for binding affinity).

Contradiction Resolution Workflow :

Identify source (e.g., assay conditions, cell model variability).

Replicate experiments with standardized protocols.

Publish negative results to enhance transparency.

Advanced: What statistical methods are appropriate for analyzing dose-response relationships of this compound?

Methodological Answer:

  • Non-linear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-dose comparisons.
  • Bayesian hierarchical modeling for integrating prior data (e.g., toxicity thresholds).

Statistical Plan Table :

Analysis TypeSoftwareAssumptions Check
Dose-responseGraphPad PrismNormality (Shapiro-Wilk), Homoscedasticity (Levene’s test)
Multi-variateR/pheatmapCollinearity (VIF < 5)

Reference for FDR control in high-throughput screens and for result interpretation.

Advanced: How to ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Step 1: Publish detailed protocols in supplementary materials , including:
    • Reaction conditions (temperature, catalyst purity).
    • Characterization data (¹H/¹³C NMR, HRMS spectra) .
  • Step 2: Use round-robin testing with 3+ independent labs.
  • Step 3: Report yield variability via coefficient of variation (CV%) :
LabYield (%)CV%
A728.3
B689.1

Checklist for Synthesis Reproducibility :

  • Raw data deposition in repositories (e.g., Zenodo).
  • Batch-to-batch impurity profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.